Cas no 1483591-17-8 (2-(4-ethylcyclohexyl)-2-hydroxyacetic acid)

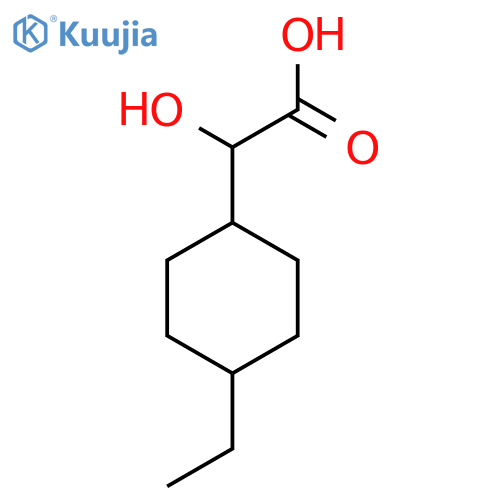

1483591-17-8 structure

商品名:2-(4-ethylcyclohexyl)-2-hydroxyacetic acid

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid

- CS-0344247

- EN300-1998647

- AKOS015287812

- 1483591-17-8

-

- インチ: 1S/C10H18O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13)

- InChIKey: SIUDRTTZZSIKOO-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)C1CCC(CC)CC1

計算された属性

- せいみつぶんしりょう: 186.125594432g/mol

- どういたいしつりょう: 186.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 57.5Ų

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998647-0.5g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 0.5g |

$671.0 | 2023-09-16 | ||

| Enamine | EN300-1998647-0.05g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1998647-10g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-1998647-0.1g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1998647-10.0g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 10g |

$4360.0 | 2023-05-31 | ||

| Enamine | EN300-1998647-1g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 1g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1998647-5.0g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 5g |

$2940.0 | 2023-05-31 | ||

| Enamine | EN300-1998647-0.25g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-1998647-1.0g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 1g |

$1014.0 | 2023-05-31 | ||

| Enamine | EN300-1998647-2.5g |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid |

1483591-17-8 | 2.5g |

$1370.0 | 2023-09-16 |

2-(4-ethylcyclohexyl)-2-hydroxyacetic acid 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1483591-17-8 (2-(4-ethylcyclohexyl)-2-hydroxyacetic acid) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬